molecular formula C17H16N4O3S2 B14941533 4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14941533
M. Wt: 388.5 g/mol
InChI Key: NKKRCFBNEVBKHR-UHFFFAOYSA-N
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Description

4-METHYL-N~5~-{4-[(METHYLANILINO)SULFONYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~5~-{4-[(METHYLANILINO)SULFONYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 4-[(methylphenyl)amino]sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~5~-{4-[(METHYLANILINO)SULFONYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-METHYL-N~5~-{4-[(METHYLANILINO)SULFONYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A precursor in the synthesis of the target compound.

    4-[(Methylphenyl)amino]sulfonyl chloride: Another precursor used in the synthesis.

    Thiadiazole derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

4-METHYL-N~5~-{4-[(METHYLANILINO)SULFONYL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O3S2/c1-12-16(25-20-19-12)17(22)18-13-8-10-15(11-9-13)26(23,24)21(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,22)

InChI Key

NKKRCFBNEVBKHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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